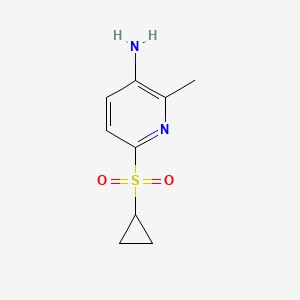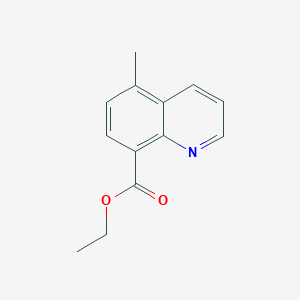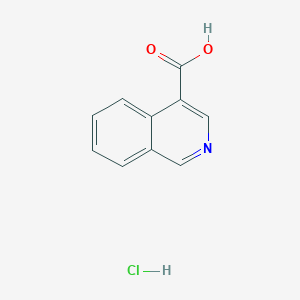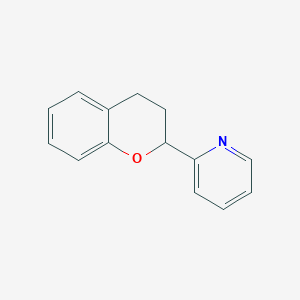
7-Ethoxy-6-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthol family It is characterized by the presence of an ethoxy group at the 7th position and a methoxy group at the 6th position on the naphthalene ring, along with a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-methoxynaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Ethoxylation: Introduction of the ethoxy group at the 7th position can be achieved through an ethoxylation reaction using ethyl iodide and a strong base such as sodium hydride.
Methoxylation: The methoxy group is introduced at the 6th position using methanol and a suitable catalyst, often under reflux conditions.
Hydroxylation: The hydroxyl group at the 1st position can be introduced via a hydroxylation reaction using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
7-Ethoxy-6-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl, methoxy, and ethoxy groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence various biological pathways, potentially leading to antimicrobial or other biological effects.
Comparison with Similar Compounds
6-Methoxynaphthalen-1-ol: Lacks the ethoxy group at the 7th position.
7-Ethoxynaphthalen-1-ol: Lacks the methoxy group at the 6th position.
8-Methoxynaphthalen-1-ol: Has the methoxy group at the 8th position instead of the 6th.
Uniqueness: 7-Ethoxy-6-methoxynaphthalen-1-ol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups at the 7th and 6th positions, respectively, along with the hydroxyl group at the 1st position, provides distinct properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-ethoxy-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-3-16-13-8-10-9(7-12(13)15-2)5-4-6-11(10)14/h4-8,14H,3H2,1-2H3 |
InChI Key |
RGKDKTPEKAHISB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CC=C(C2=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)


![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)


![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)


